1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a difluoromethyl group, a methoxy-nitro substituted pyrazole, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.
Attachment of the Methoxy-Nitro Substituent: The methoxy-nitro substituent can be introduced through nitration followed by methoxylation reactions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Difluoromethyl Group: Formation of the corresponding carboxylic acid.
Substitution of Methoxy Group: Formation of various substituted derivatives.
Scientific Research Applications
1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the nitro group can participate in redox reactions. The sulfonamide group can interact with proteins and other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
- 1-(trifluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness: 1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. The combination of the difluoromethyl group with the methoxy-nitro substituted pyrazole and sulfonamide groups provides a distinct set of characteristics that can be exploited for various applications.
Properties
Molecular Formula |
C13H18F2N6O5S |
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Molecular Weight |
408.38 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(3-methoxy-4-nitropyrazol-1-yl)propyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H18F2N6O5S/c1-8-11(9(2)20(17-8)13(14)15)27(24,25)16-5-4-6-19-7-10(21(22)23)12(18-19)26-3/h7,13,16H,4-6H2,1-3H3 |
InChI Key |
BHAZSLWCRCPCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C=C(C(=N2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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